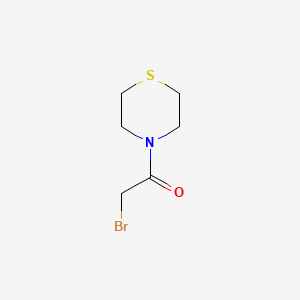
2(3H)-Thiazolone, 5-ethoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Thiazolone, 5-ethoxy-4-methyl- is a heterocyclic compound that features a thiazolone ring with ethoxy and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- typically involves the reaction of appropriate thioamide and α-haloketone precursors under controlled conditions. One common method involves the cyclization of 5-ethoxy-4-methyl-2-thioamide with α-bromoacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolone ring.
Industrial Production Methods
Industrial production of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Thiazolone, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Thiazolone, 5-ethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Thiazolone, 5-ethoxy-4-methyl- can be compared with other similar compounds such as:
1,2,4-Triazoles: Known for their antimicrobial and antifungal activities.
Thiazolidines: Often used in medicinal chemistry for their biological activities.
Benzothiazoles: Widely studied for their anticancer properties.
The uniqueness of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolone derivatives.
Eigenschaften
CAS-Nummer |
173841-82-2 |
|---|---|
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
AVRHCRMEGCGQAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=O)S1)C |
Kanonische SMILES |
CCOC1=C(NC(=O)S1)C |
Synonyme |
2(3H)-Thiazolone, 5-ethoxy-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)

